

# comparison with tesofensine and related compounds

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate

CAS No.: 146725-34-0

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## Mechanism of Action and Indications

Compound	Primary Mechanism of Action	Primary Indications (Approved or in Investigation)	Key Molecular Targets
Tesofensine	Triple monoamine reuptake inhibitor [1] [2] [3]	Obesity (Phase III trials) [2] [3]	Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) [4] [2]
Semaglutide	GLP-1 receptor agonist [5] [6]	Type 2 Diabetes, Obesity [5] [6]	GLP-1 Receptors
Phentermine	Dopamine and Norepinephrine Releaser [4]	Obesity (Approved)	-
Bupropion	Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) [7]	-	-

Compound	Primary Mechanism of Action	Primary Indications (Approved or in Investigation)	Key Molecular Targets
Tesomet	Fixed-dose combination: Tesofensine + Metoprolol [1]	Hypothalamic obesity, Prader-Willi syndrome (Orphan Drug Designation) [1]	DAT, NET, SERT; Beta-1 adrenergic receptors

## Clinical Efficacy and Safety Profile

The following data is synthesized from various clinical trials and studies detailed in the search results.

Compound	Key Efficacy Findings (Weight Loss)	Common Adverse Effects	Cardiovascular Effects
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| **Tesofensine** | - **0.25 mg/day**: ~6.5% total body weight loss over 24 weeks [3]

- **0.5 mg/day**: ~11.2% total body weight loss over 24 weeks [3]
- **1.0 mg/day**: ~12.6% total body weight loss over 24 weeks [1] [3] | Dry mouth, nausea, headache, insomnia, diarrhea, constipation [1] [2] [3] | Dose-dependent increases in heart rate (up to 7.8 bpm at 0.5 mg) and blood pressure (significant at 1.0 mg) [1] [3] | | **Semaglutide** | - **2.4 mg/week**: ~14.9% total body weight loss over 68 weeks [5] | Nausea, vomiting, diarrhea, constipation, abdominal pain [5] [6] | Not a primary concern; main safety monitoring is for gastrointestinal effects and rare serious risks (e.g., pancreatitis) [5] | | **Tesomet** (Tesofensine + Metoprolol) | - **0.5 mg/50 mg/day**: ~6.3% weight loss vs. placebo over 24 weeks in hypothalamic obesity [1] | Sleep disturbances, dry mouth, headache, anxiety [1] | Metoprolol is included to mitigate tesofensine-induced tachycardia/hypertension; no significant differences in heart rate or blood pressure vs. placebo in one study [1] |

## Experimental Insights and Protocols

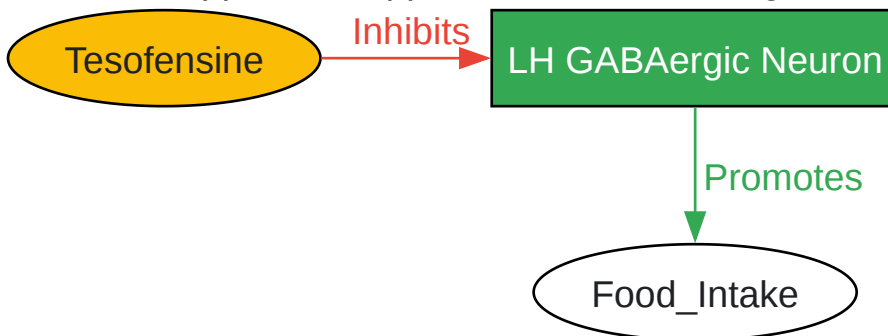
Recent preclinical studies provide deeper insights into tesofensine's neuronal mechanisms.

- **Key Experimental Findings:** A 2024 study demonstrated that tesofensine induces greater weight loss in obese rats than in lean rats [4] [8]. Crucially, it was found to **silence a subset of GABAergic neurons in the Lateral Hypothalamus (LH)**, a brain region critical for feeding behavior [4] [8]. Chemogenetic silencing of these LH GABAergic neurons enhanced tesofensine's food-suppressing effects [4] [8]. Unlike phentermine, tesofensine caused little to no head-weaving stereotypy at therapeutic doses, suggesting a different side effect profile [4] [8].
- **Detailed Methodology:** The study utilized:
  - **Subjects:** Vgat-IRES-cre and VGAT-ChR2-EYFP transgenic mice [4] [8].
  - **Stereotaxic Surgery:** Mice were microinjected with Cre-inducible AAVs (e.g., AAV5-DIO-hChR2-EYFP or AAV8-DIO-hM4D(Gi)-mCherry) unilaterally into the LH for optogenetic or chemogenetic manipulation [4] [8].
  - **Drug Administration:** Tesofensine was dissolved in saline and delivered via subcutaneous injection [4] [8].
  - **Behavioral Analysis:** Food intake and body weight were monitored. A homegustometer was used to confirm that appetite suppression was independent of taste aversion [4] [8].

## Visualizing Tesofensine's Mechanism

The diagram below illustrates the neuronal pathway in the Lateral Hypothalamus (LH) through which tesofensine is believed to suppress appetite, based on the 2024 preclinical study.

### Tesofensine Suppresses Appetite via LH GABAergic Neurons



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## Key Comparisons and Developmental Status

- **Tesofensine vs. GLP-1 Agonists (e.g., Semaglutide):** These drugs work through entirely different pathways. Tesofensine acts centrally on monoamine neurotransmitters to suppress appetite and

potentially increase energy expenditure [5] [3]. Semaglutide acts peripherally and centrally as an incretin mimetic, primarily promoting satiety and delaying gastric emptying [5] [6]. Tesofensine's side effect profile is more adrenergic (e.g., potential for increased heart rate, dry mouth), while semaglutide's is predominantly gastrointestinal [5] [6].

- **Abuse Potential:** A 2010 study in recreational stimulant users concluded that the abuse potential for tesofensine is low and no greater than that of bupropion or atomoxetine, which are unscheduled or used as negative controls [7].
- **Current Development Status:** As of the available information, tesofensine is **not FDA-approved** for any indication and remains an investigational drug [2] [5] [9]. Its development for obesity is in **Phase III clinical trials** [2] [3]. The fixed-dose combination **Tesomet** (tesofensine/metoprolol) has received **FDA Orphan Drug designation** for Prader-Willi syndrome and hypothalamic obesity [1]. A Phase 2b trial in PWS was voluntarily suspended in March 2022 due to financial constraints, not necessarily safety or efficacy concerns [1].

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To cite this document: Smolecule. [comparison with tesofensine and related compounds]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572700#comparison-with-tesofensine-and-related-compounds>]

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